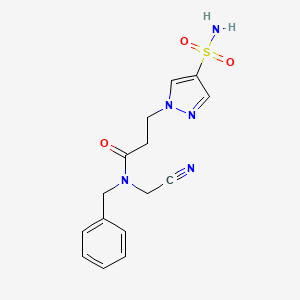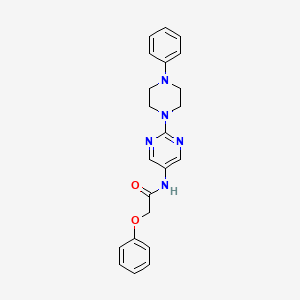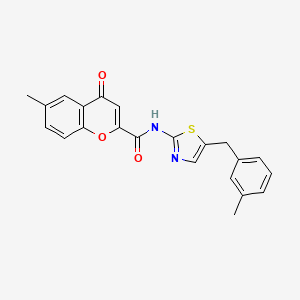
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C18H19N5O3S.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide involves the inhibition of various enzymes and proteins that are essential for the survival and growth of bacteria and cancer cells. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of glucose and cholesterol in the blood, which can help in the treatment of diabetes and cardiovascular diseases. It also exhibits anti-inflammatory and antioxidant effects, which can help in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide in lab experiments include its high potency and specificity towards certain enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide. These include:
1. Further studies on its potential use in the treatment of diabetes and Alzheimer's disease.
2. Development of new derivatives with improved potency and safety profiles.
3. Investigation of its potential use in the treatment of other diseases, such as cancer and cardiovascular diseases.
4. Studies on its mechanism of action and interactions with other drugs.
5. Clinical trials to determine its safety and efficacy in humans.
In conclusion, N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has shown promising results in various fields of science. Its potential applications in the treatment of various diseases make it an interesting subject for further research. However, more studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide involves the reaction of benzyl cyanide with 4-sulfamoyl-1H-pyrazole-3-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antibacterial, antifungal, and antitumor activity. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c16-7-9-19(11-13-4-2-1-3-5-13)15(21)6-8-20-12-14(10-18-20)24(17,22)23/h1-5,10,12H,6,8-9,11H2,(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCYWSHRUGGWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CCN2C=C(C=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2803698.png)

![1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2803702.png)


![2-(3-(Diethylamino)propyl)-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2803709.png)
![4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2803710.png)

![5-Fluoro-4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2803713.png)


![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2803716.png)

